2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride
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Overview
Description
The compound “2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride” is a chemical with the CAS Number: 2287301-44-2 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine hydrochloride . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of related bicyclic compounds involves various strategies. For instance, 2-Azabicyclo[2.2.0]hexane-3,5-dione is synthesized via photopyridone formation followed by mild acid hydrolysis, and its derivatives can be transformed into azetidin-2-ones, which are important building blocks for carbapenem nuclei.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactivity of bicyclic compounds like 2-oxabicyclo[2.1.1]hexane derivatives can be inferred from their structural analogs. For example, the photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one in methanol leads to the formation of a methanol adduct and photo-reduced products, while irradiation in water results in Norrish type I cleavage, producing (cis-6-methyletrahydropyran-2-yl)acetic acid.Physical and Chemical Properties Analysis
This compound has a molecular weight of 177.67 . It is stored at room temperature and comes in the form of a powder .Scientific Research Applications
Synthesis and Structure
The synthesis of 2-azabicyclo[2.1.1]hexanes, which share a structural motif with the compound , has been reported through various synthetic pathways. For instance, Stevens and Kimpe (1996) described a method involving the imination of previously unknown 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, highlighting the synthetic versatility of these bicyclic structures (Stevens & Kimpe, 1996). Kirmse and Mrotzeck (1988) obtained 2-Oxabicyclo[2.1.1]hexane by cyclizing 3-hydroxycyclobutanemethanol, demonstrating the accessibility of oxabicyclic structures through photocycloaddition and thermolysis processes (Kirmse & Mrotzeck, 1988).
Applications in Organic Synthesis
The structural features of these bicyclic compounds have been exploited in the synthesis of complex organic molecules. Muratake and Natsume (2002) synthesized a hexacyclic compound carrying the hetisine skeleton, crucial for aconite alkaloids, demonstrating the utility of bicyclic structures in constructing complex natural products (Muratake & Natsume, 2002). Tian and Shi (2007) reported a gold(I)-catalyzed three-component reaction involving 2-(arylmethylene)cyclopropylcarbinols, arynes, and alcohols to efficiently synthesize 3-oxabicyclo[3.1.0]hexanes, showcasing the synthetic potential of bicyclic scaffolds in multi-component reactions (Tian & Shi, 2007).
Chemical Properties and Reactivity
The chemical reactivity and properties of these bicyclic compounds have also been a focus of study. For instance, Liao et al. (2016) developed a batchwise multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, providing insights into the scalable synthesis and potential industrial applications of these structures (Liao et al., 2016). Ghorbani et al. (2016) described a novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction, highlighting the eco-friendly and efficient approach to these bicyclic compounds (Ghorbani et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 2-(1-Methyl-2-oxabicyclo[21Similar compounds have been found to interact with the interleukin receptor-associated kinase 4 (irak4) pathway .
Mode of Action
It’s known that the presence of damage-associated molecular patterns (damps) after tissue damage such as stroke or traumatic brain injury (tbi) initiates signaling through the irak4 pathway . This can lead to a feed-forward inflammatory loop that can ultimately hinder patient recovery .
Biochemical Pathways
The compound likely affects the IRAK4 pathway, which is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines . The downstream effects of this interaction could potentially include a reduction in inflammation and an improvement in patient recovery following tissue damage.
Pharmacokinetics
The pharmacokinetic properties of 2-(1-Methyl-2-oxabicyclo[21A related compound, bio-7488, has been described as a potent, selective, and cns-penetrant irak4 inhibitor with excellent adme properties .
Result of Action
Given its potential interaction with the irak4 pathway, it may help to reduce inflammation and improve patient recovery following tissue damage .
Properties
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECANSJTSHUBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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